molecular formula C11H17NOS B2709959 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine CAS No. 2309706-26-9

3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine

Cat. No.: B2709959
CAS No.: 2309706-26-9
M. Wt: 211.32
InChI Key: MTESPZZUJJKHDV-UHFFFAOYSA-N
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Description

3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine is a chemical hybrid scaffold incorporating a pyrrolidine ring and a methylthiophene moiety. This combination is of significant interest in medicinal chemistry and drug discovery for designing novel bioactive compounds . The pyrrolidine ring is a privileged saturated structure in pharmaceuticals, valued for its sp 3 -hybridization which allows for a three-dimensional exploration of pharmacophore space . This non-planarity, a phenomenon known as "pseudorotation," enables the molecule to adopt various conformations for optimal interaction with biological targets . The methoxy substituent on the ring can influence key physicochemical parameters such as solubility and lipophilicity, fine-tuning the molecule's drug-likeness . The integration of the 5-methylthiophene ring, a common heterocycle in medicinal chemistry, further enhances the structural diversity and potential for specific target binding, particularly in the central nervous system . Similar pyrrolidine-thiophene hybrid structures have been investigated as potential anticonvulsant and antinociceptive agents, showing activity against neuronal voltage-sensitive sodium and L-type calcium channels . This compound is intended for research and development applications as a key intermediate or building block in the synthesis of novel therapeutic candidates. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-3-4-11(14-9)8-12-6-5-10(7-12)13-2/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTESPZZUJJKHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Thiophene Moiety: The thiophene moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key pyrrolidine-based compounds, emphasizing structural differences, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application
3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine C₁₁H₁₇NOS 211.33 3-methoxy, 5-methylthiophene methyl Research compound (unreported activity)
3-[(5-Methylthiophen-2-yl)methyl]pyrrolidine C₁₀H₁₅NS 181.30 5-methylthiophene methyl Base structure for further derivatization
PF-543 (SphK1 inhibitor) C₂₆H₃₀ClNO₃S 480.04 Benzene sulfonyl, pyrrolidine methanol Selective SphK1 inhibitor (Ki >4.3 nM)
Nicotine C₁₀H₁₄N₂ 162.23 3-pyridyl, 1-methyl Nicotinic acetylcholine receptor agonist
5-Ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones Varies ~300–400 Pyrrolidine-2,5-dione, thiazolidinone Antimicrobial, antitumor applications

Key Differences and Implications

Substituent Effects: The 3-methoxy group in the target compound distinguishes it from the non-methoxy analog (C₁₀H₁₅NS, MW 181.30) . This group enhances polarity and may influence binding affinity in biological systems. Compared to PF-543, which has a bulky benzene sulfonyl group and pyrrolidine methanol, the target compound’s simpler structure suggests divergent pharmacological targets. PF-543’s high SphK1 selectivity (100-fold over SphK2) highlights the role of substituents in enzyme inhibition .

Biological Activity :

  • Nicotine demonstrates how pyrrolidine derivatives can target neurotransmitter receptors. Its 3-pyridyl substitution is critical for binding nicotinic receptors, whereas the target compound’s thiophene group may confer distinct electronic properties .
  • Compounds with pyrrolidine-2,5-dione cores () exhibit antimicrobial activity, suggesting that functionalization of the pyrrolidine ring significantly alters bioactivity .

Synthetic Pathways: The synthesis of pyrrolidine derivatives often involves multicomponent reactions (e.g., Ugi reaction) or azomethine ylide intermediates . The non-methoxy analog () may serve as a precursor for introducing the 3-methoxy group via electrophilic substitution or protective group strategies.

Research Findings and Gaps

  • PF-543 : Pfizer’s optimization of pyrrolidine analogues underscores the importance of substituent positioning for selectivity. The target compound’s thiophene methyl group could mimic aromatic interactions in receptor binding .
  • Nicotine : The absence of a pyridyl group in the target compound likely precludes nicotinic activity, but the thiophene moiety may enable interactions with other targets, such as serotonin receptors.
  • Unresolved Questions: No data exists on the target compound’s pharmacokinetics or toxicity. Comparative studies with its non-methoxy analog could clarify the methoxy group’s role in stability and bioavailability.

Biological Activity

3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methoxy group and a 5-methylthiophen-2-ylmethyl group. This specific substitution pattern is significant as it influences the compound's interaction with biological targets, particularly ion channels that are crucial for neuronal signaling.

Property Details
Molecular Formula C₁₁H₁₅N₁O₂S
Molecular Weight 225.31 g/mol
CAS Number 1489405-20-0

Research indicates that 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine modulates the activity of voltage-gated sodium and calcium channels. These channels play a critical role in neuronal excitability and neurotransmitter release, suggesting potential anticonvulsant and antinociceptive effects. The modulation of these channels could lead to therapeutic benefits in treating various neurological disorders, including epilepsy and chronic pain conditions.

Anticonvulsant Effects

Studies have demonstrated that compounds with similar structures exhibit anticonvulsant properties. For instance, pyrrolidine derivatives have been shown to inhibit seizures in animal models, suggesting that 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine may possess similar efficacy .

Antinociceptive Effects

Preliminary investigations into the antinociceptive effects of this compound indicate its potential to alleviate pain through its action on ion channels involved in pain signaling pathways. This positions it as a candidate for further pharmacological studies aimed at pain management.

Study on Ion Channel Interaction

A study focusing on the interaction of pyrrolidine derivatives with ion channels highlighted the importance of specific structural features in determining binding affinity and efficacy. The research utilized electrophysiological techniques to measure the effects of various derivatives on ion channel activity, providing insights into how modifications to the pyrrolidine structure can enhance or diminish biological activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the methoxy and thiophenyl groups significantly influence the biological activity of pyrrolidine derivatives. This analysis aids in guiding future synthesis efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

Potential Applications

Given its promising biological activities, 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine may have several applications in drug development:

  • Neurological Disorders : Potential use as an anticonvulsant or analgesic agent.
  • Pain Management : Exploration as a treatment for chronic pain conditions.
  • Drug Development : Serving as a scaffold for synthesizing new therapeutic agents targeting ion channels.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine?

Answer:
Key steps include:

  • Alkylation of Pyrrolidine : React pyrrolidine with a 5-methylthiophen-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene-methyl moiety .
  • Methoxy Group Introduction : Use nucleophilic substitution or Mitsunobu conditions to install the methoxy group at the pyrrolidine 3-position. For example, treat a hydroxyl-pyrrolidine intermediate with methyl iodide and a base like NaH .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals include methoxy protons (~δ 3.3 ppm), thiophene aromatic protons (~δ 6.7–7.1 ppm), and pyrrolidine backbone protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is preferred, as demonstrated in similar pyrrolidine derivatives .

Basic: What safety precautions are essential during experimental handling?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in open air .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Neutralize acidic/basic byproducts before disposal .

Advanced: How can diastereoselectivity be optimized during synthesis?

Answer:

  • Chiral Auxiliaries/Catalysts : Employ enantiopure starting materials or asymmetric catalysts (e.g., Jacobsen’s catalyst) to control stereochemistry at the pyrrolidine ring .
  • Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) and lower temperatures (−20°C to 0°C) can enhance selectivity by slowing competing pathways .
  • Computational Screening : Use density functional theory (DFT) to model transition states and predict favorable reaction pathways, as applied in ICReDD’s reaction design workflows .

Advanced: How to resolve contradictions in NMR data for stereoisomers?

Answer:

  • Decoupling Experiments : Perform NOESY or ROESY to identify spatial proximities between protons, clarifying stereochemical assignments .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve ambiguous cases by growing single crystals in solvents like dichloromethane/hexane mixtures .

Advanced: What computational tools are effective for reaction pathway analysis?

Answer:

  • Quantum Chemical Calculations : Use software like Gaussian or GAMESS to model reaction mechanisms. For example, simulate the energy landscape of methoxy group installation via SN2 pathways .
  • Reaction Path Search Methods : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvents, catalysts) for yield improvement .

Advanced: How to address discrepancies in chromatographic purity assessments?

Answer:

  • Multi-Method Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase), TLC, and GC-MS to verify purity. Adjust gradient elution parameters to resolve co-eluting impurities .
  • Spiking Experiments : Add a known pure reference standard to the sample to confirm retention time consistency .
  • Mass Spectrometry Coupling : Use LC-MS to correlate chromatographic peaks with specific m/z values, identifying contaminants .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:

  • Intermediate Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer and reduce side reactions, as shown in pyrrolidine derivatization studies .
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, stoichiometry) and identify optimal conditions .

Advanced: How to analyze regioselectivity in electrophilic substitutions on the thiophene ring?

Answer:

  • Electrophilic Aromatic Substitution (EAS) Models : Use Hammett σ values or Fukui indices (DFT-based) to predict reactive sites. The 5-methyl group directs electrophiles to the 4-position of thiophene .
  • Isotopic Labeling : Introduce deuterium at suspected reactive positions and track incorporation via MS or NMR .
  • Competition Experiments : Compare reaction rates of substituted vs. unsubstituted thiophene derivatives under identical conditions .

Advanced: What are the challenges in scaling up synthesis from lab to pilot plant?

Answer:

  • Heat Management : Exothermic reactions (e.g., alkylation) require jacketed reactors or controlled addition rates to prevent runaway conditions .
  • Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) to recycle solvents like DMF or THF, aligning with CRDC’s focus on sustainable engineering .
  • Process Analytical Technology (PAT) : Use real-time monitoring (e.g., inline pH probes, FTIR) to maintain consistency during scale-up .

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